N'-[(E)-(3-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide

Catalog No.
S12126711
CAS No.
M.F
C23H16BrN3O
M. Wt
430.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-[(E)-(3-bromophenyl)methylidene]-2-phenylquinol...

Product Name

N'-[(E)-(3-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-phenylquinoline-4-carboxamide

Molecular Formula

C23H16BrN3O

Molecular Weight

430.3 g/mol

InChI

InChI=1S/C23H16BrN3O/c24-18-10-6-7-16(13-18)15-25-27-23(28)20-14-22(17-8-2-1-3-9-17)26-21-12-5-4-11-19(20)21/h1-15H,(H,27,28)/b25-15+

InChI Key

YORCXLQIXSQHER-MFKUBSTISA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=CC=C4)Br

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC(=CC=C4)Br

N'-[(E)-(3-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a complex organic compound characterized by its unique structural features. It contains a quinoline moiety, which is a bicyclic structure comprising a benzene ring fused to a pyridine ring, and a hydrazide functional group. The presence of the bromophenyl group enhances its potential reactivity and biological activity. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

, including:

  • Condensation Reactions: It can react with aldehydes or ketones to form imines or other derivatives.
  • Hydrazone Formation: The compound can form hydrazones with carbonyl compounds, which may lead to further transformations.
  • Nucleophilic Substitution: The bromine atom in the 3-bromophenyl group can undergo nucleophilic substitution reactions, making it a versatile intermediate for synthesizing other compounds.

Research indicates that compounds similar to N'-[(E)-(3-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide exhibit various biological activities. These include:

  • Anticancer Properties: Some derivatives have shown significant cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents .
  • Antimicrobial Activity: Compounds in this class may possess antimicrobial properties, making them candidates for developing new antibiotics.
  • Inhibition of Enzymatic Activity: Certain derivatives have been reported to inhibit specific enzymes, which could be beneficial in treating diseases related to enzyme dysfunction.

The synthesis of N'-[(E)-(3-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide typically involves several steps:

  • Formation of Quinoline Derivative: Starting from 2-phenylquinoline-4-carboxylic acid, the compound can be synthesized through cyclization reactions with appropriate reagents.
  • Hydrazone Formation: The quinoline derivative is then reacted with 3-bromobenzaldehyde in the presence of an acid catalyst to form the hydrazone linkage.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

N'-[(E)-(3-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new anticancer and antimicrobial drugs.
  • Material Science: Its unique structure may lend itself to applications in organic electronics or as a dye.
  • Biochemical Research: Used as a probe to study enzyme mechanisms or cellular processes.

Interaction studies involving N'-[(E)-(3-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide focus on its binding affinity with biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its biological activity against various cell lines and pathogens.

Such studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.

Several compounds share structural similarities with N'-[(E)-(3-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Methyl-2-phenylquinoline-4-carboxylic acidQuinoline core with carboxylic acidExhibits strong anticancer activity .
(3E)-3-[(2-bromophenyl)methylidene]chromen-4-oneChromen core with bromophenyl substituentKnown for its antioxidant properties .
N-[3-bromophenyl]methylideneamino derivativesSimilar hydrazone formation but lacks quinoline structurePotential use in drug design against bacterial infections .

These comparisons highlight the unique structural elements of N'-[(E)-(3-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide while showcasing its potential advantages over similar compounds in therapeutic applications.

Quinoline-4-carbohydrazide derivatives represent a structurally distinct subclass of heterocyclic compounds characterized by a fused bicyclic quinoline core modified at the 4-position with a carbohydrazide functional group. The compound N'-[(E)-(3-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide (molecular formula C₂₃H₁₆BrN₃O, molecular weight 430.3 g/mol) exemplifies this class, featuring three critical structural elements:

  • A quinoline backbone providing planar aromaticity and π-π stacking capabilities.
  • A carbohydrazide moiety (-CONHNH₂) at position 4, enabling hydrogen bonding and chelation.
  • A 3-bromophenyl hydrazone substituent creating an extended conjugated system through E-configuration imine linkage.

Table 1: Key Structural Features of Representative Quinoline-4-Carbohydrazides

CompoundQuinoline SubstituentsHydrazone GroupMolecular Weight (g/mol)
N'-[(E)-(3-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide2-phenyl, 4-carbohydrazide3-bromobenzylidene430.3
2-(4-Bromophenyl)quinoline-4-carbohydrazide4-bromophenyl, 4-carbohydrazideNone356.2
6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide6-chloro, 4-chlorophenylNone332.2

The stereoelectronic properties of these compounds are dominated by the quinoline ring’s electron-deficient nature and the hydrazone group’s capacity for tautomerism, which influences both reactivity and biological target interactions.

Historical Evolution of Hydrazone-Functionalized Heterocyclic Compounds

The development of hydrazone-functionalized quinolines traces its origins to mid-20th-century studies on antimalarial agents, with seminal work by Burckhalter et al. on chloroquine analogues. The strategic incorporation of hydrazones emerged in the 1990s as a method to enhance metal-chelating properties and modulate pharmacokinetic profiles.

Key synthetic milestones include:

  • Pfitzinger Reaction Optimization: Early routes to quinoline-4-carboxylic acids via condensation of isatin derivatives with ketones, later adapted for bromophenyl substrates.
  • Hydrazide Coupling Innovations: Development of ethanol-based hydrazinolysis protocols using hydrazine hydrate (e.g., 7-hour reflux conditions for 85–92% yields).
  • Hydrazone Functionalization: Introduction of triethyl orthoformate-mediated Schiff base formation, enabling precise control over E/Z configurations.

Recent advances (post-2020) have focused on computational modeling to predict hydrazone tautomerism effects on bioactivity, with density functional theory (DFT) studies confirming the thermodynamic preference for E-configurations in bromophenyl derivatives.

Significance of Bromophenyl Substituents in Medicinal Chemistry

The 3-bromophenyl group in this compound confers distinct advantages in drug design:

Table 2: Comparative Effects of Halogen Substituents in Aromatic Systems

Substituentvan der Waals Volume (ų)Hammett σₚlogP Contribution
-H000
-Br (meta)22.7+0.39+0.86
-Cl (para)19.5+0.23+0.71
  • Steric Effects: The bromine atom’s large atomic radius (1.85 Å) creates optimal hydrophobic pockets for receptor binding.
  • Electronic Modulation: The meta-bromo group exerts strong electron-withdrawing effects (-I), stabilizing charge-transfer complexes with biological targets.
  • Metabolic Stability: C-Br bonds exhibit slower oxidative cleavage compared to C-Cl, extending plasma half-life in preclinical models.

Crystallographic studies of analogous compounds reveal that bromine’s polarizability enhances π-π interactions with aromatic amino acid residues (e.g., Phe-330 in kinase ATP pockets). The meta-substitution pattern specifically avoids steric clashes observed in para-bromo analogues while maintaining favorable dipole alignment.

XLogP3

5.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

429.04767 g/mol

Monoisotopic Mass

429.04767 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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